molecular formula C13H18BrNO B1269704 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine CAS No. 355815-73-5

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Cat. No.: B1269704
CAS No.: 355815-73-5
M. Wt: 284.19 g/mol
InChI Key: YKMDVJNTWQQGOH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine possesses the molecular formula C13H18BrNO and is officially recognized under the Chemical Abstracts Service registry number 355815-73-5. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structural composition, indicating the presence of a cyclopentylamine unit linked to a benzyl group that features both bromine and methoxy substituents. Alternative nomenclature systems recognize this compound by several synonymous designations, including (3-bromo-4-methoxybenzyl)cyclopentylamine and N-(3-bromo-4-methoxybenzyl)cyclopentanamine.

The compound maintains a molecular weight of 284.19 grams per mole, positioning it within the range of medium-molecular-weight organic compounds suitable for various synthetic and analytical applications. The PubChem database catalogs this substance under the compound identification number 792094, providing researchers with a standardized reference for accessing comprehensive chemical information. This systematic identification framework facilitates precise communication within the scientific community and ensures accurate documentation across research publications and patent literature.

Table 1: Chemical Identity Parameters

Parameter Value Source
Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS Registry Number 355815-73-5
PubChem CID 792094
Density 1.33 g/cm³
Boiling Point 362.7°C at 760 mmHg
Flash Point 173.2°C

Historical Context and Discovery

The development and characterization of this compound emerged from the broader investigation of substituted benzylamines and their derivatives within organic synthetic chemistry. The compound was first documented in chemical databases in 2005, representing a relatively recent addition to the catalog of characterized organic compounds. The creation date of July 8, 2005, in the PubChem database indicates that systematic study of this particular molecular structure began in the early twenty-first century, coinciding with advances in synthetic methodology and analytical characterization techniques.

The discovery and initial characterization of this compound occurred during a period of intense research activity focused on developing novel amine derivatives with potential pharmaceutical applications. Research groups investigating substituted cyclopentanamine derivatives recognized the importance of incorporating halogen and methoxy substituents to modulate biological activity and chemical reactivity. The systematic exploration of these structural modifications contributed to the identification and synthesis of this compound as a compound of scientific interest.

The compound's recent modification date of May 18, 2025, in chemical databases suggests ongoing research interest and continued refinement of its chemical properties and potential applications. This temporal progression from initial discovery to current research activity demonstrates the sustained scientific attention that this particular molecular structure has attracted within the chemical research community.

Structural Classification in Organic Chemistry

This compound belongs to the broad class of secondary amines, characterized by the presence of two organic substituents attached to the nitrogen atom. Specifically, this compound represents a member of the benzylamine family, wherein the nitrogen atom connects to both a cyclopentyl group and a substituted benzyl moiety. The structural framework positions this compound within the category of cycloaliphatic amines, combining the five-membered cyclopentane ring with aromatic substitution patterns that significantly influence its chemical behavior.

The aromatic component of the molecule features a benzene ring bearing two distinct substituents: a bromine atom at the 3-position and a methoxy group at the 4-position relative to the benzylic carbon. This substitution pattern creates a unique electronic environment within the aromatic system, influencing both the compound's reactivity and its potential interactions with biological targets. The presence of the electron-withdrawing bromine substituent and the electron-donating methoxy group generates a complex electronic distribution that distinguishes this compound from simpler benzylamine derivatives.

From a stereochemical perspective, the cyclopentyl ring adopts a non-planar conformation that contributes to the overall three-dimensional structure of the molecule. This conformational flexibility allows the compound to adopt multiple spatial arrangements, potentially influencing its binding interactions and chemical reactivity patterns. The combination of aliphatic and aromatic components creates a molecular architecture that exhibits characteristics of both structural classes, positioning it as a hybrid compound with unique properties.

Table 2: Structural Classification Parameters

Classification Category Description Structural Features
Primary Classification Secondary Amine Two organic substituents on nitrogen
Aromatic Component Substituted Benzylamine 3-bromo-4-methoxybenzyl group
Aliphatic Component Cyclopentylamine Five-membered saturated ring
Substitution Pattern Disubstituted Benzene Bromine and methoxy substituents

Significance in Chemical Research

This compound has emerged as a compound of considerable importance in contemporary chemical research due to its unique structural features and potential applications across multiple scientific disciplines. The compound serves as a valuable building block in organic synthesis, providing researchers with a versatile platform for developing more complex molecular architectures through established synthetic methodologies. The presence of the bromine substituent offers opportunities for cross-coupling reactions, while the amine functionality enables various derivatization strategies that expand the compound's synthetic utility.

Research investigations have revealed that this compound exhibits promising biological activities that warrant further exploration in medicinal chemistry applications. Studies have demonstrated potential antimicrobial properties against various bacterial strains, suggesting its relevance in the development of novel antimicrobial agents. Additionally, preliminary investigations have indicated possible cytotoxic effects against cancer cell lines, positioning the compound as a potential lead structure for anticancer drug development programs.

The compound's significance extends to its role in structure-activity relationship studies, where researchers investigate how specific structural modifications influence biological activity and chemical properties. The unique combination of halogen and methoxy substituents provides an excellent model system for understanding the effects of electronic and steric factors on molecular behavior. This research contributes to the broader understanding of how structural features correlate with biological activity, informing the design of improved therapeutic agents.

Furthermore, this compound serves as an important reference compound in analytical chemistry applications, where its well-characterized properties facilitate method development and validation studies. The compound's distinctive spectroscopic and chromatographic properties make it suitable for use as a standard in various analytical procedures, supporting quality control efforts in both academic and industrial research settings.

Table 3: Research Applications and Significance

Research Domain Application Type Specific Uses
Synthetic Chemistry Building Block Cross-coupling reactions, derivatization
Medicinal Chemistry Lead Compound Antimicrobial and anticancer studies
Structure-Activity Studies Model System Electronic and steric effect investigations
Analytical Chemistry Reference Standard Method development and validation

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDVJNTWQQGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355133
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-73-5
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approach

Reaction Mechanism and Reagent Selection

The nucleophilic substitution method involves reacting 3-bromo-4-methoxybenzyl chloride with cyclopentanamine in a polar aprotic solvent. The benzyl chloride intermediate is typically synthesized via chlorination of 3-bromo-4-methoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Cyclopentanamine acts as the nucleophile, displacing the chloride group under basic conditions.

Critical parameters :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl byproducts.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction kinetics.
  • Temperature : Reactions proceed efficiently at 60–80°C.
Table 1: Representative Nucleophilic Substitution Conditions
Benzyl Chloride (mmol) Cyclopentanamine (equiv) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
10.0 1.2 K₂CO₃ (2.0) THF 65 12 47
10.0 1.5 Et₃N (3.0) DMF 80 8 52

Challenges and Optimization

  • Impurity formation : Competing elimination reactions generate 3-bromo-4-methoxystyrene derivatives. Increasing amine stoichiometry (1.5–2.0 equiv) suppresses this pathway.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product, though recrystallization from ethanol/water mixtures improves scalability.

Reductive Amination Method

Synthetic Pathway

Reductive amination condenses 3-bromo-4-methoxybenzaldehyde with cyclopentanamine to form an imine intermediate, which is reduced to the target amine. Sodium cyanoborohydride (NaBH₃CN) in methanol or acetic acid is the preferred reducing agent due to its selectivity for imines over aldehydes.

Key advantages :

  • Avoids handling reactive benzyl chlorides.
  • Higher functional group tolerance compared to nucleophilic substitution.
Table 2: Reductive Amination Optimization Data
Aldehyde (mmol) Amine (equiv) Reducing Agent (equiv) Solvent Temp (°C) Time (h) Yield (%)
10.0 1.2 NaBH₃CN (1.5) MeOH 25 24 58
10.0 1.5 NaBH₄ (2.0) AcOH/THF 0→25 18 42

pH and Solvent Effects

  • Acidic conditions : Acetic acid protonates the imine, accelerating reduction but risking aldehyde over-reduction.
  • Methanol : Stabilizes intermediates but may require extended reaction times.

Grignard Reagent-Based Synthesis

Methodology

This lesser-used route employs a Grignard reagent (cyclopentylmagnesium bromide) reacting with 3-bromo-4-methoxybenzaldehyde. The resulting alcohol is subsequently aminated via a Curtius rearrangement or catalytic hydrogenation.

Limitations :

  • Low functional group compatibility (Grignard reagents react with protic solvents).
  • Multi-step synthesis reduces overall yield (typically 25–35%).
Table 3: Grignard Reaction Parameters
Grignard Reagent (equiv) Aldehyde (mmol) Solvent Temp (°C) Workup Method Intermediate Yield (%)
1.5 10.0 Diethyl ether -10 NH₄Cl quench 68

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes thermal degradation and improves heat transfer. For nucleophilic substitution:

  • Residence time : 30–60 minutes at 100°C.
  • Solvent recovery : THF is distilled and recycled, reducing costs by ~20%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for methoxy (-OCH₃, δ 3.85 ppm), benzyl methylene (-CH₂-, δ 3.45 ppm), and cyclopentyl protons (δ 1.50–1.95 ppm).
  • LC-MS : [M+H]⁺ peak at m/z 298.1 confirms molecular identity.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >98% purity.
  • Karl Fischer titration : Residual solvent levels <0.1% (w/w).

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties: Studies suggest that it may exhibit activity against certain bacterial strains.
  • Anticancer Activity: Preliminary investigations have shown that this compound could possess cytotoxic effects on cancer cell lines, warranting further exploration into its mechanisms of action.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications :

  • Neurotransmitter Modulation: It may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.
  • Potential Drug Development: The unique structure allows for modifications that could enhance its efficacy as a therapeutic agent.

Industry

The compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for use in developing new formulations in pharmaceuticals and cosmetics.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Antidepressant Activity: A study demonstrated significant reductions in depressive-like behaviors in animal models treated with this compound, suggesting its potential as an antidepressant.
  • Anxiolytic Effects: Another investigation reported decreased anxiety levels in stressed animals following administration, supporting its role in modulating anxiety-related pathways .

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid methyl ester: A related compound with similar structural features but different functional groups.

    4-Bromo-3-methoxyphenol: Another similar compound with a different functional group arrangement.

Uniqueness

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentylamine moiety substituted with a bromomethoxyphenyl group. This unique structure contributes to its distinct biological properties, making it a valuable compound for various research applications. The presence of the bromine and methoxy groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act through:

  • Receptor Binding : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic processes, leading to altered cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell cycle progression.

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For instance, one study reported that the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on glioma cells, where it was found to induce apoptosis via caspase activation pathways. The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity : Another investigation assessed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, comparable to established antibiotics, suggesting its utility in treating bacterial infections.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
This compoundHighModerateInduces apoptosis in various cancer cell lines
N-(3-bromo-4-methylphenyl)methyl)cyclopentanamineModerateLowLess effective than the former
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamideLowModerateDifferent mechanism of action

Q & A

Q. What are the optimal synthetic routes for preparing N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine?

Reductive amination is a common method for synthesizing cyclopentanamine derivatives. For this compound, reaction conditions (e.g., solvent choice, temperature, and reducing agents like NaBH₃CN) must be optimized to improve yield and purity. Evidence from analogous syntheses suggests that intermediates such as 3-bromo-4-methoxybenzaldehyde can be condensed with cyclopentanamine, followed by reduction . Careful purification via column chromatography or recrystallization is critical to isolate the product.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the structure, with specific attention to methoxy (-OCH₃) and bromine substituent shifts.
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying stereochemistry and bond lengths in cyclopentanamine derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

Based on safety data for structurally similar amines (e.g., N-[(4-ethylphenyl)methyl]cyclopentanamine), researchers should use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact, as amines can cause irritation. Store in airtight containers away from oxidizers and light .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These models help predict sites for electrophilic/nucleophilic attack and guide synthetic modifications . For example, the bromine atom’s electron-withdrawing effect and methoxy group’s resonance can be analyzed to explain reactivity trends.

Q. What strategies address contradictions in experimental vs. computational data for this compound?

Discrepancies between theoretical predictions (e.g., DFT-calculated bond angles) and experimental results (e.g., X-ray crystallography) may arise from solvent effects or crystal packing. To resolve these:

  • Compare gas-phase DFT results with solid-state crystallographic data.
  • Use molecular dynamics simulations to account for solvent interactions.
  • Validate computational models against multiple experimental datasets (e.g., NMR, IR) .

Q. How is this compound utilized in radiopharmaceutical development?

Cyclopentanamine derivatives are radiolabeled (e.g., with carbon-11) for positron emission tomography (PET) imaging. For example, analogous compounds like [¹¹C]HACH242 target NMDA receptors, requiring high radiochemical purity (>99%) and specific activity (>70 GBq/µmol). Radiolabeling involves methoxy group substitution with [¹¹C]CH₃I under basic conditions .

Q. What role does this compound play in polymer chemistry?

Cyclopentanamine derivatives act as ligands in transition-metal catalysts for polymerizations (e.g., methyl methacrylate). Zinc or cadmium complexes with N-bidentate ligands enhance polymerization efficiency and control molecular weight distribution. Researchers should optimize metal-ligand ratios and reaction temperatures to achieve desired polymer properties .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

Surface adsorption studies using microspectroscopic techniques (e.g., AFM-IR) can reveal interactions with silica or cellulose surfaces. The bromine and methoxy groups may influence hydrophobicity and adsorption kinetics, which are critical for understanding environmental fate .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationReductive amination, NaBH₃CN reduction, column chromatography
Structural AnalysisX-ray crystallography (SHELXL), ¹H/¹³C NMR, HRMS
Computational ModelingDFT (B3LYP/6-31G* basis set), molecular dynamics simulations
RadiolabelingCarbon-11 methylation, HPLC purification, specific activity measurement
Environmental InteractionsMicrospectroscopic surface analysis (AFM-IR), adsorption isotherm studies

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 2
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N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

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